molecular formula C8H7N3O3 B2977498 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one CAS No. 83573-62-0

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

Cat. No. B2977498
CAS RN: 83573-62-0
M. Wt: 193.162
InChI Key: IPZGIHJVJJXQIK-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C8H7N3O3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, often involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process typically employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is characterized by a benzimidazole core, which is a fused benzene and imidazole ring. It has a nitro group (-NO2) attached at the 6th position and a methyl group (-CH3) at the 5th position .


Chemical Reactions Analysis

Benzimidazole derivatives, including 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, are known to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . They are relevant in the search for means of combating diseases on a global scale .

Scientific Research Applications

High-Energy Materials

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one: and its derivatives have been investigated for their potential as thermostable energetic materials . These compounds exhibit high melting points (200–315 °C) and thermal stability, which are desirable properties for materials used in extreme conditions. Their energetic characteristics are superior to traditional compounds like TNT and tetryl, making them candidates for advanced explosives and propellants.

Corrosion Inhibition

Benzimidazole derivatives, including those related to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , have been recognized as effective corrosion inhibitors . They protect metals in aggressive corrosive environments, such as acidic or basic media, by forming a protective film on the metal surface. This application is crucial in extending the life of industrial machinery and infrastructure.

Pharmacological Research

The compound has been linked to the synthesis of benzimidazolone derivatives, which are explored for their role as activators of chloride secretion . These activators are significant in the design of potential therapeutics for conditions like cystic fibrosis and chronic obstructive pulmonary disease .

Antimicrobial Agents

Benzimidazole compounds, including 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one , have shown promise as antimicrobial agents . They have been tested against various resistant organisms, including methicillin and vancomycin-resistant strains of bacteria, which is a growing concern in medical treatment.

Dye and Pigment Manufacturing

This compound serves as an intermediate in the synthesis of organic pigments and dyes . Its derivatives are used in the production of colorants for a wide range of applications, from industrial paints to inkjet printers.

Environmental Applications

While specific environmental applications of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one are not directly cited, related benzimidazole derivatives are used in environmental research, including the study of their effects on cell function and potential toxicity.

Agricultural Applications

In agriculture, benzimidazole derivatives are utilized in the synthesis of compounds that serve as intermediates for various agrochemicals . These chemicals play a role in protecting crops and improving yields.

Material Science

The structural and thermal properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one derivatives make them suitable for investigation in material science . They could be used in the development of new materials with specific mechanical and thermal characteristics for use in technology and construction.

Future Directions

Benzimidazole derivatives, including 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, have shown potential in various therapeutic applications, particularly as antiviral compounds . Future research may focus on exploring these potentials further and developing effective medications based on these compounds.

properties

IUPAC Name

5-methyl-6-nitro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZGIHJVJJXQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one

CAS RN

83573-62-0
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-6-nitro-
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